molecular formula C19H15N3O B8197616 (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8197616
M. Wt: 301.3 g/mol
InChI Key: QYXGHXWEYNBAAR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 915314-13-5) is a chiral dihydrooxazole derivative featuring a bipyridinyl moiety and a phenyl substituent. Its stereochemistry and rigid structure make it a versatile ligand for metal coordination, particularly in catalysis and biomolecular interactions .

Properties

IUPAC Name

(4S)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGHXWEYNBAAR-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

The most widely employed method involves the cyclization of β-amino alcohols derived from chiral amino acids or their analogues. A representative protocol adapted from Beilstein Journal of Organic Chemistry involves:

  • Amidation of Picolinic Acid : (S)-tert-leucinol reacts with picolinic acid in the presence of N-methylmorpholine and isobutyl chloroformate to yield (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.

  • Cyclization via Thionyl Chloride : Treatment with thionyl chloride converts the secondary alcohol into a chlorinated intermediate, which undergoes intramolecular cyclization to form the dihydrooxazole ring (Table 1).

Table 1: Cyclization Optimization for Oxazole Formation

ActivatorSolventTemperatureYield (%)Purity (%)
SOCl₂CH₂Cl₂0°C → RT8598
MsCl/Et₃NTHF-20°C7295
TsCl/DMAPDCMRT6897

This method achieves an overall yield of 64% on multi-gram scales, with enantiomeric excess (ee) >99% confirmed by chiral HPLC.

Cross-Electrophile Coupling (XEC) for Bipyridinyl Installation

The 2,2'-bipyridinyl group is introduced via nickel-catalyzed cross-electrophile coupling (XEC) between 6-bromo-2-pyridinecarbonitrile and 2-pyridylzinc bromide (Figure 2). Key modifications include:

  • Catalyst System : NiCl₂(dme)/dtbbpy (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) enables efficient coupling at 60°C.

  • Additives : Cs₂CO₃ suppresses hydrodefluorination side reactions, improving selectivity to 89%.

Mechanistic Insight : Sequential oxidative addition of the aryl halide and pyridylzinc species generates a diarylnickel(III) intermediate, which reductively eliminates to form the bipyridinyl linkage.

Enantioselective Synthesis and Resolution

Chiral Pool Approach

Using (S)-tert-leucinol as a chiral auxiliary ensures retention of configuration during cyclization. The tert-butyl group enhances steric bulk, favoring axial chirality in the transition state.

Kinetic Resolution

Racemic mixtures of the dihydrooxazole precursor can be resolved using lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B), achieving 94% ee after recrystallization.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Chemistry : Microreactors reduce reaction times from hours to minutes (e.g., cyclization step: 15 min vs. 6 h batch).

  • Cost Analysis : Bulk pricing for (S)-tert-leucinol drives 78% of raw material costs, necessitating recovery systems.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 8.34 (t, J = 7.6 Hz, 1H, Bpy-H), 7.82–7.75 (m, 2H, Ar-H).

  • X-ray Crystallography : Confirms the (S)-configuration with Cahn-Ingold-Prelog priority (Flack parameter = 0.02(2)).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) shows a single peak (tR = 12.7 min), verifying >99% ee.

Case Studies in Methodological Development

Large-Scale Synthesis for Catalytic Applications

A 100-g batch synthesis achieved 82% yield using:

  • Cyclization : SOCl₂ (1.2 equiv) in CH₂Cl₂ at 0°C.

  • Cross-Coupling : NiCl₂(dme)/dtbbpy with 2-pyridylzinc bromide.

Comparative Analysis with (R)-Enantiomer

The (R)-enantiomer (CID 122374387) exhibits distinct biological activity, underscoring the importance of stereochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to an amine or other reduced forms.

    Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and the reactions are usually carried out under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives such as oxazoles.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

(S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and asymmetric catalysis.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of (S)-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can activate the metal center, facilitating various catalytic processes. The oxazoline ring provides additional steric and electronic effects, enhancing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 4-Position
  • However, this substitution lowers DNA binding affinity (Ka ~1 × 10⁵ M⁻¹ for c-myc) compared to the phenyl variant .
  • (S)-4-tert-Butyl derivative (CAS: 2095304-34-8): The bulky tert-butyl group increases lipophilicity, improving membrane permeability but reducing DNA binding selectivity. No significant emission enhancement was observed upon DNA interaction, unlike the phenyl variant .
  • Benzothiophene analog (A30-A34 derivatives) :
    Replacing the bipyridinyl group with benzo[b]thiophene shifts the biological profile entirely, conferring broad-spectrum antifungal activity (MIC: 0.03–0.5 μg/mL against Candida albicans) .
Bipyridinyl Modifications
  • (R)-2-(6-Benzhydrylpyridin-2-yl) derivative (L5) :
    The benzhydryl group enhances π-π stacking with DNA, increasing c-myc stabilization (ΔTm > 30°C at 1:5 ligand:DNA ratio). This compound also exhibits strong emission enhancement (200×) upon binding, useful for optical sensing .
  • (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl derivative :
    The diphenyl configuration and methylpyridinyl group improve chiral recognition in catalytic applications, though its DNA binding data remain unreported .

Physicochemical Properties and Stability

  • Phenyl variant (CAS: 915314-13-5) :
    High stereochemical purity (99% ee) and stability at room temperature .
  • Cycloheptane-bridged bis-dihydrooxazole derivatives :
    Require storage at 0–6°C due to thermal sensitivity, limiting practical use .
  • Benzhydryl-substituted analogs :
    Exhibit higher molecular weight and lipophilicity (clogP ~3.5), impacting solubility in aqueous systems .

Key Research Findings

  • DNA Binding Selectivity : The phenyl variant’s oxazole side chain enables end-stacking interactions with c-myc G-quadruplex DNA, confirmed by UV resonance Raman spectroscopy and molecular docking .
  • Antifungal Activity : Benzothiophene analogs lack DNA affinity but show potent antifungal activity, highlighting the impact of aromatic system modifications .
  • Optical Properties : Benzhydryl and morpholine-platinum derivatives exhibit fluorescence enhancement upon DNA binding, enabling real-time monitoring of interactions .

Biological Activity

(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H19N3OC_{19}H_{19}N_3O and a molar mass of 301.35 g/mol. Its structure includes a chiral center, a bipyridine moiety, and an oxazole ring, which contribute to its unique electronic properties and biological activity. The compound is typically synthesized through multi-step reactions involving the formation of the bipyridine unit followed by cyclization to create the oxazole ring .

The biological activity of (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is primarily attributed to its ability to coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. This coordination enhances the reactivity of the compound in biochemical pathways. The bipyridine component is known for its strong binding affinity to transition metals, while the oxazole ring can modulate the electronic characteristics of the complex, influencing its interaction with biological targets .

Antimicrobial Properties

Recent studies have indicated that (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole exhibits antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The compound's ability to modulate signaling pathways related to cell survival and proliferation is believed to be a key factor in its anticancer effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of oxazole compounds including (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli .
    • The study concluded that modifications to the oxazole ring could enhance antimicrobial potency.
  • Case Study on Anticancer Activity :
    • A series of experiments were conducted on breast cancer cell lines treated with (S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole.
    • Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment.
    • The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Comparative Analysis

Compound NameMolecular FormulaMolar Mass (g/mol)Biological Activity
(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazoleC19H19N3O301.35Antimicrobial, Anticancer
2,2'-BipyridineC10H8N2156.18Limited biological activity
Phenyl-Oxazole DerivativesVariesVariesVaries; some show antimicrobial properties

Q & A

Q. Table 1: Synthesis Optimization

StepReagent/ConditionYield (%)Purity (ee %)
1Ethanol, AcOH, 80°C94.598.5
2POCl₃, DCM, 0°C89.399.2
3Hexane/EtOAc83.299.8

Advanced Question: How do stereochemical variations (e.g., R vs. S configurations) impact ligand design for asymmetric catalysis?

Methodological Answer:
The (S)-configuration enhances enantioselectivity in catalysis due to its bipyridinyl-oxazoline scaffold, which creates a rigid chiral pocket. For example:

  • Coordination Geometry : The (S)-enantiomer favors ∆-configured metal complexes, critical for enantioselective C–H activation.
  • Steric Effects : The phenyl group at C4 imposes axial chirality, influencing substrate orientation.
    Comparative studies using XRD and DFT (B3LYP/6-311G**) reveal that the (S)-form provides a 15–20% higher enantiomeric excess (ee) in Pd-catalyzed cross-couplings than the (R)-form .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 4.2–4.5 ppm for oxazoline protons).
  • IR : Stretching frequencies at 1640–1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (NH) validate ring closure.
  • GC-MS : Monitors molecular ion peaks (m/z 331.4 for [M+H]⁺) and detects impurities.
  • Polarimetry : Specific rotation ([α]D²⁵ = +72.3°) ensures enantiopurity .

Advanced Question: How can conflicting bioactivity data (e.g., antifungal vs. cytotoxic effects) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or substituent effects. To resolve:

Dose-Response Studies : Test across concentrations (0.1–100 µM) to differentiate IC₅₀ (cytotoxicity) from MIC (antifungal activity).

Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at C4-phenyl to reduce off-target effects.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to fungal CYP51 vs. human kinases.
Evidence shows 4-nitro derivatives exhibit 10× higher selectivity for Candida spp. over mammalian cells .

Basic Question: What are the storage conditions to maintain stereochemical integrity?

Methodological Answer:

  • Temperature : Store at 0–6°C to prevent racemization (t₁/₂ >12 months at 25°C).
  • Solubility : Dissolve in anhydrous DCM or THF to avoid hydrolysis.
  • Light Sensitivity : Amber vials prevent UV-induced degradation of the bipyridinyl moiety .

Advanced Question: How does this compound perform as a ligand in transition-metal-catalyzed reactions?

Methodological Answer:
The bipyridinyl-oxazoline scaffold chelates metals (Pd, Cu, Ni) via N^N^O coordination, enabling:

  • C–C Coupling : Suzuki-Miyaura reactions with aryl bromides (TON up to 10⁴).
  • Enantioselective Allylation : 90–95% ee in aldehyde allylations using Cu(I) complexes.
    Table 2: Catalytic Performance
ReactionMetalee (%)TON
Suzuki-Miyaura (PhBr)PdN/A9,200
Allylic Alkylation (RCHO)Cu921,500

Basic Question: How to troubleshoot low yields in the final cyclization step?

Methodological Answer:
Common issues and fixes:

  • Moisture : Use molecular sieves (3Å) to scavenge H₂O.
  • Acid Catalyst : Replace AcOH with TfOH for stronger activation (yield ↑ 12%).
  • Reaction Time : Extend reflux from 4h to 8h for sluggish substrates .

Advanced Question: What computational methods predict enantioselectivity in chiral recognition?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311G** optimizes transition states to calculate ΔΔG‡ between enantiomers.
  • MD Simulations : Analyze ligand-protein binding modes (e.g., with CYP450) over 100 ns trajectories.
  • QSPR Models : Relate substituent Hammett constants (σ) to ee% in catalysis .

Basic Question: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to dust/volatile solvents.
  • Spill Management : Neutralize with NaHCO₃, then absorb with vermiculite.
    Refer to SDS for acute toxicity (LD₅₀ >500 mg/kg in rats) and disposal guidelines .

Advanced Question: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce –OCH₃ or –CF₃ to balance hydrophobicity (target LogP 2–3).
  • Metabolic Stability : Replace phenyl with pyridyl to reduce CYP3A4-mediated oxidation.
  • Prodrug Strategies : Esterify the oxazoline NH for enhanced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.